2-(4-methylpiperazin-1-yl)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid
Description
2-(4-Methylpiperazin-1-yl)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a 4-methylpiperazine group and a 3-nitrophenylcarbamoyl moiety. The compound's carbamoyl linkage may facilitate hydrogen bonding, influencing binding affinity in biological systems .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-(3-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5/c1-17-5-7-18(8-6-17)13(15(21)22)10-14(20)16-11-3-2-4-12(9-11)19(23)24/h2-4,9,13H,5-8,10H2,1H3,(H,16,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJPXYQWBVIZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable alkylating agent, such as methyl iodide.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a benzene derivative is treated with a mixture of nitric acid and sulfuric acid.
Coupling Reaction: The piperazine derivative is then coupled with the nitrophenyl compound using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperazin-1-yl)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(4-methylpiperazin-1-yl)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural or functional similarities with the target molecule:
Physicochemical Properties
- Solubility : The 4-methylpiperazine group in the target compound likely enhances water solubility compared to analogs lacking basic amines (e.g., methyl ester in ). However, the hydroxy-nitrophenyl derivative () may exhibit lower solubility due to reduced ionization.
- Basicity: Piperazine (pKa ~9.5) imparts basicity, whereas ester or amino acid analogs () have neutral or zwitterionic characteristics.
- Molecular Weight : Estimated at ~358 g/mol (target) vs. 252 g/mol () and 242 g/mol (), affecting pharmacokinetic parameters like diffusion rates.
Research Findings and Implications
- Structure-Activity Relationships (SAR): Piperazine substitution improves solubility but may reduce membrane permeability compared to lipophilic esters (). The 3-nitro position (vs.
- Pharmacokinetics : Piperazine-containing compounds (target, ) show prolonged half-lives in preclinical models due to reduced renal clearance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
